![molecular formula C21H25ClN2O4 B1361783 Carmoterol hydrochloride CAS No. 100429-08-1](/img/structure/B1361783.png)
Carmoterol hydrochloride
説明
Carmoterol hydrochloride is a long-acting beta-2 adrenergic receptor agonist. It is primarily used in the treatment of respiratory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and chronic bronchitis . The compound is known for its high potency and selectivity towards beta-2 adrenergic receptors, making it an effective bronchodilator .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carmoterol hydrochloride involves the condensation of an oxiranyl compound with an amine. The process typically includes the following steps :
Condensation Reaction: An oxiranyl compound is condensed with an amine to form an intermediate.
Purification: The intermediate is purified through various techniques such as crystallization or chromatography.
Formation of Hydrochloride Salt: The purified intermediate is then converted into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques and stringent quality control measures .
化学反応の分析
Types of Reactions
Carmoterol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carmoterol derivatives with altered functional groups, while substitution reactions can introduce new substituents into the molecule .
科学的研究の応用
Duration and Onset of Action
Carmoterol is noted for its prolonged duration of action, reportedly lasting up to 30 hours post-administration, which is significantly longer than other beta-2 agonists such as salmeterol and formoterol. Its rapid onset of action is comparable to that of salbutamol, making it suitable for both acute relief and long-term management .
Applications in Scientific Research
Carmoterol hydrochloride has been extensively studied for its applications across various fields:
Clinical Research
Asthma and COPD Management:
Carmoterol has undergone numerous clinical trials to evaluate its efficacy in treating asthma and COPD. Phase II studies demonstrated that carmoterol/TA-2005 was safe and well-tolerated among participants, showing significant improvements in lung function compared to placebo . A randomized trial indicated that carmoterol was as effective as formoterol in improving forced expiratory volume (FEV1) after eight days of treatment .
Pharmacokinetic Studies
Carmoterol is utilized in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for determining optimal dosing regimens and understanding potential drug interactions .
Development of Combination Therapies
Research has explored the effectiveness of carmoterol in combination with other agents such as fluticasone furoate and ciclesonide. These combinations aim to address different aspects of respiratory diseases—carmoterol providing bronchodilation while corticosteroids manage inflammation . The synergistic effects observed in these combinations have the potential to enhance therapeutic outcomes while minimizing side effects.
Table 1: Summary of Clinical Trials Involving Carmoterol
Table 2: Pharmacokinetic Properties of Carmoterol
Parameter | Value |
---|---|
Onset of Action | Rapid (similar to salbutamol) |
Duration of Action | Up to 30 hours |
Bioavailability | High |
Metabolism | Hepatic (via CYP450 enzymes) |
Case Study 1: Efficacy in Persistent Asthma
In a double-blind study involving 124 participants with persistent asthma, carmoterol demonstrated significant improvements in lung function compared to placebo over an eight-day treatment period. Participants receiving carmoterol reported better symptom control and fewer exacerbations compared to those on standard therapy .
Case Study 2: Safety Profile in COPD Patients
A phase II clinical trial assessed the safety profile of carmoterol among COPD patients. The results indicated no significant cardiovascular adverse events associated with its use, supporting its safety for long-term management in this population .
作用機序
Carmoterol hydrochloride exerts its effects by binding to beta-2 adrenergic receptors in the respiratory tract. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby alleviating bronchoconstriction and improving airflow
生物活性
Carmoterol hydrochloride is a long-acting beta-2 adrenergic receptor agonist (LABA) primarily utilized for its bronchodilating properties in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of carmoterol, examining its pharmacodynamics, efficacy in clinical studies, and comparative analysis with other LABAs.
Chemical and Pharmacological Profile
- Chemical Structure : Carmoterol has a molecular formula of and a molecular weight of approximately 368.43 g/mol.
- Mechanism of Action : Carmoterol acts by stimulating beta-2 adrenergic receptors on airway smooth muscle cells, leading to relaxation and bronchodilation. This effect is mediated through the increase of intracellular cyclic adenosine monophosphate (cAMP), which promotes muscle relaxation.
Efficacy in Clinical Studies
Carmoterol has been subject to various clinical trials to assess its safety and efficacy. Key findings from these studies include:
- Bronchodilation : In a study comparing carmoterol with salmeterol, patients receiving carmoterol (2 μg and 4 μg doses) exhibited significant improvements in trough forced expiratory volume in 1 second (FEV1) compared to baseline, with increases of 94 mL and 112 mL respectively .
- Long-Lasting Effects : Carmoterol demonstrated prolonged bronchodilation effects, making it suitable for once-daily dosing. In trials, it showed comparable efficacy to formoterol when administered at lower doses .
- Safety Profile : The incidence of adverse effects was generally low, although higher doses were associated with nervous system side effects such as headaches and tremors . Importantly, no significant cardiac effects were noted during treatment.
Comparative Analysis with Other LABAs
Carmoterol's performance has been compared to other LABAs such as formoterol and salmeterol. The following table summarizes key differences:
Feature | Carmoterol | Formoterol | Salmeterol |
---|---|---|---|
Dosing Frequency | Once daily | Twice daily | Twice daily |
Onset of Action | Rapid | Rapid | Slow |
Duration of Action | Long-lasting | Long-lasting | Intermediate |
Efficacy in FEV1 Improvement | Comparable to formoterol at lower doses | Higher doses needed | Requires higher frequency for similar effects |
Common Side Effects | Headaches, tremors | Palpitations, headache | Muscle cramps |
Preclinical Studies
Preclinical research has demonstrated carmoterol's effectiveness in various animal models. For instance, studies involving guinea pigs showed that carmoterol effectively countered bronchoconstriction induced by histamine and ovalbumin challenges . These findings support its potential as a robust therapeutic option for asthma and COPD patients.
Case Studies
Several case studies have illustrated the practical application of carmoterol in clinical settings:
- Asthma Management : A case study involving patients with moderate persistent asthma indicated that treatment with carmoterol resulted in significant improvements in lung function metrics over an 8-day period .
- COPD Treatment : In COPD patients, carmoterol was shown to enhance lung function without significant adverse events when compared to placebo treatments .
特性
IUPAC Name |
8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4.ClH/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21;/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26);1H/t13-,19+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCWERNQGSKYAG-QVRIGTRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905488 | |
Record name | 5-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)quinoline-2,8-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100429-08-1, 137888-11-0 | |
Record name | 2(1H)-Quinolinone, 8-hydroxy-5-(1-hydroxy-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)-, hydrochloride, (R-(R*,R*))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100429081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TA 2005 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137888110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)quinoline-2,8-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 137888-11-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARMOTEROL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WLO9P0V75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。